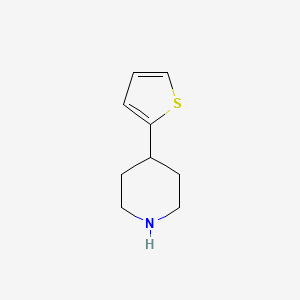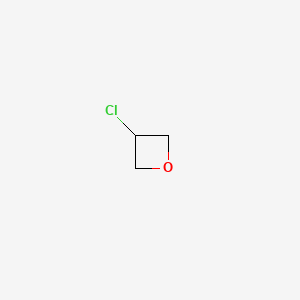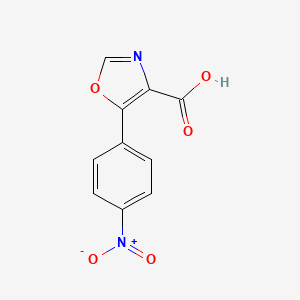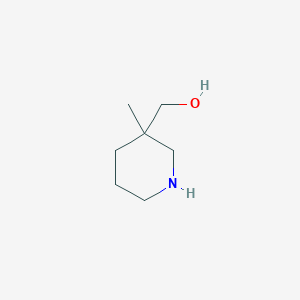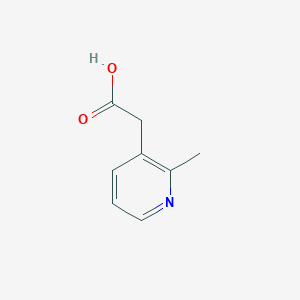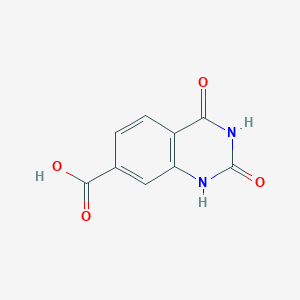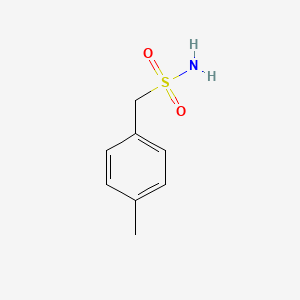
1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cytotoxic and Antiproliferative Activity
Compounds related to benzofuran, such as those isolated from Daphniphyllum macropodum, have demonstrated significant cytotoxic and antiproliferative activities against cancer cell lines. One compound, in particular, showed a dose-dependent inhibition of cancer cell growth, suggesting potential applications in cancer therapy (Ma et al., 2017).
Chemical Synthesis and Rearrangement Studies
Benzofuran derivatives have been the subject of extensive studies focusing on their chemical synthesis and rearrangement. For instance, specific rearrangements of substituted S-(1(3H)-isobenzofuranone-3-yl)isothiuronium bromides have been explored, highlighting the diverse synthetic pathways and potential applications of benzofuran compounds in chemical synthesis (Váňa et al., 2012).
Antimicrobial Properties
Research has identified benzofuran derivatives with notable antimicrobial properties. A study on 2-Azetidinone derivatives integrated with benzofuran moieties found these compounds to be effective against pathogenic bacteria such as S. aureus and E. coli, indicating their potential use in developing new antimicrobial agents (Idrees et al., 2020).
Synthesis Techniques
Efficient synthesis methods have been developed for benzofuran derivatives. For example, a method for synthesizing 2-[(alkyltellanyl)methyl]-2,3-dihydro-1-benzofurans with up to 90% yield has been proposed, demonstrating the potential for large-scale production and varied applications in pharmaceuticals and materials science (Potapov et al., 2021).
Neuroprotective Function
Benzofuran derivatives have shown potential as neuroprotective agents. A study on R-(-)-1-(Benzofuran-2-yl)-2-propylaminopentane HCl [R-(-)-BPAP] demonstrated its effectiveness against apoptosis in human dopaminergic neuroblastoma SH-SY5Y cells, indicating possible applications in treating neurodegenerative disorders (Maruyama et al., 2004).
Solvent Effect Studies
Benzofuran derivatives have been studied for their solvent effects and photophysical properties, which are crucial for applications in materials science, such as the development of luminescence materials and fluorescent probes (Maridevarmath et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-3-11(13)9-4-5-12-10(7-9)6-8(2)14-12/h4-5,7-8,11H,3,6,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHKIYFEXZSVMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)OC(C2)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



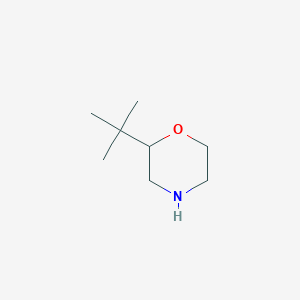


![Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide](/img/structure/B1320123.png)
